
Propylene glycol, phthalic anhydride, maleic anhydride resin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol is a polymeric compound that has garnered attention due to its potential applications in various fields. This compound is formed by the polymerization of 1,3-isobenzofurandione, 2,5-furandione, and 1,2-propanediol. It is known for its biodegradability and reduced environmental impact, making it a promising alternative to traditional plastics and polymers .
準備方法
Synthetic Routes and Reaction Conditions
The polymer is synthesized through a polycondensation reaction involving 1,3-isobenzofurandione, 2,5-furandione, and 1,2-propanediol . The reaction typically occurs under controlled conditions, including specific temperatures and catalysts, to ensure the formation of the desired polymer structure. The exact reaction conditions can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polycondensation reactors where the monomers are combined under optimized conditions. The process is designed to maximize yield and ensure consistent quality of the polymer. The use of advanced catalysts and precise temperature control are crucial in achieving efficient production.
化学反応の分析
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines
科学的研究の応用
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol has a wide range of applications in scientific research:
Chemistry: The polymer is studied for its potential as a biodegradable alternative to traditional plastics. Researchers are exploring its use in creating environmentally friendly materials.
Biology: Its biocompatibility makes it a candidate for use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: The polymer’s properties are being investigated for potential use in medical devices and implants.
作用機序
The mechanism by which 1,3-isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can influence biological pathways and processes, making the polymer useful in applications such as drug delivery and tissue engineering.
類似化合物との比較
Similar Compounds
- Phthalic anhydride, polymer with maleic anhydride and propylene glycol
- Phthalic anhydride, maleic anhydride, and propylene glycol polymer
Uniqueness
1,3-Isobenzofurandione, polymer with 2,5-furandione and 1,2-propanediol stands out due to its biodegradability and reduced environmental impact. Unlike traditional polymers, which can persist in the environment for long periods, this polymer can break down more readily, making it a more sustainable option. Additionally, its unique combination of monomers provides distinct properties that can be tailored for specific applications.
特性
CAS番号 |
25037-66-5 |
|---|---|
分子式 |
C15H14O8 |
分子量 |
322.27 g/mol |
IUPAC名 |
2-benzofuran-1,3-dione;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-4H;1-2H;3-5H,2H2,1H3 |
InChIキー |
URUNGZHBUGULCP-UHFFFAOYSA-N |
正規SMILES |
CC(CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O |
関連するCAS |
25037-66-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


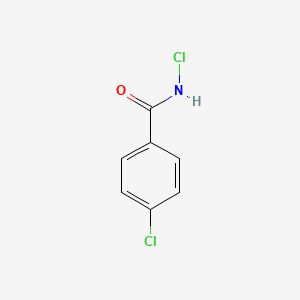
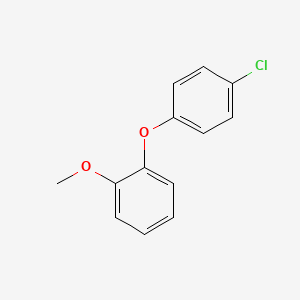

![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)


![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
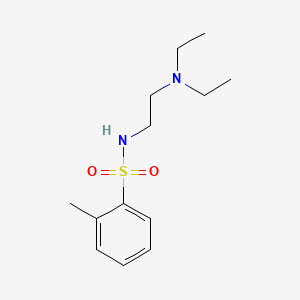
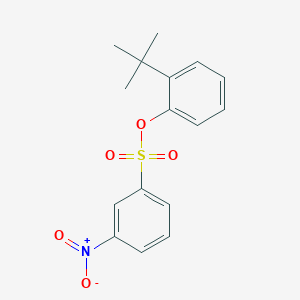

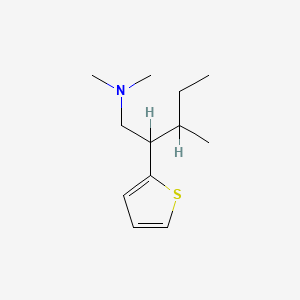
![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)

